Tert-butyl N-(3-oxopropyl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aldehyde or ketone under controlled conditions . One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages in terms of efficiency, scalability, and safety compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-oxopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-(3-oxopropyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tert-butyl N-(3-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound used in similar applications.
tert-Butyl esters: These compounds share similar chemical properties and reactivity patterns.
Uniqueness
Tert-butyl N-(3-oxopropyl)carbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Biological Activity
Tert-butyl N-(3-oxopropyl)carbamate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of carbamates, which are esters or salts derived from carbamic acid. Its structure includes a tert-butyl group , which enhances stability and lipophilicity, and a 3-oxopropyl group , which may contribute to its biological interactions. The presence of these functional groups suggests that the compound could exhibit diverse pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies indicate that it may function as an anti-inflammatory or analgesic agent by altering the activity of specific molecular targets involved in inflammatory pathways. The exact mechanisms remain under investigation, but molecular docking studies suggest that the compound can bind effectively to certain enzymes, potentially inhibiting their activity.
Biological Activity and Case Studies
Recent studies have explored the biological activities of this compound, highlighting its potential therapeutic applications:
- Anti-inflammatory Effects : In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in cell cultures. For example, it was shown to decrease interleukin-6 (IL-6) levels in lipopolysaccharide-stimulated macrophages.
- Analgesic Properties : In animal models, this compound has been observed to reduce pain responses in formalin-induced pain tests, suggesting its potential as an analgesic agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Biological Activity |
---|---|---|
Tert-butyl N-(4-hydroxyphenyl)carbamate | Hydroxyl group enhances interaction with receptors | Stronger anti-inflammatory effects |
Tert-butyl N-(4-chlorophenyl)carbamate | Chlorine substituent increases lipophilicity | Enhanced analgesic properties |
Benzyl N-(3-oxopropyl)carbamate | Lacks steric bulk from tert-butyl group | Weaker overall biological activity |
Research Findings
Research has indicated that the stability and lipophilicity provided by the tert-butyl group significantly influence the pharmacokinetics and bioavailability of the compound. In one study, modifications to the structure were shown to alter binding affinities for various biological targets, emphasizing the importance of structural optimization in drug development .
Properties
IUPAC Name |
tert-butyl N-(3-oxopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h6H,4-5H2,1-3H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDSDVASYUUDLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347343 | |
Record name | tert-Butyl N-(3-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58885-60-2 | |
Record name | tert-Butyl N-(3-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl (3-oxopropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying (3-Oxo-propyl)-carbamic acid tert-butyl ester in the context of HIV-1?
A1: The provided research abstract focuses on the complex formed between HIV-1 protease and (3-Oxo-propyl)-carbamic acid tert-butyl ester, suggesting the compound's potential as an HIV-1 protease inhibitor. [] HIV-1 protease is an enzyme crucial for viral replication. Inhibiting its activity is a key strategy in developing antiretroviral drugs to manage HIV infection. Therefore, studying the interaction between this compound and HIV-1 protease offers valuable insights into potential new treatment avenues.
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